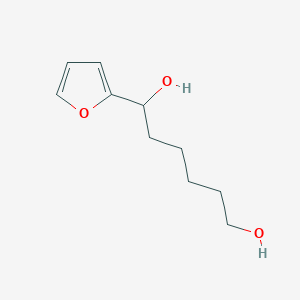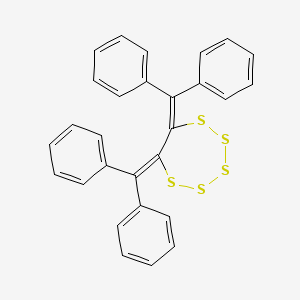
6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane: is a unique organosulfur compound characterized by its pentathiepane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane typically involves the reaction of diphenylmethane derivatives with sulfur sources under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the formation of the pentathiepane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive sulfur species involved.
Chemical Reactions Analysis
Types of Reactions: 6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the pentathiepane ring, forming simpler sulfur-containing compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfur-containing compounds.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in materials science for the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
6,7-Bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazole: Known for its activity against triple-negative breast cancer.
6,7-Bis(2-methoxyethoxy)-3H-quinazolin-4-one: Studied for its potential use in medicinal chemistry.
Uniqueness: 6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane is unique due to its pentathiepane ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
118091-25-1 |
|---|---|
Molecular Formula |
C28H20S5 |
Molecular Weight |
516.8 g/mol |
IUPAC Name |
6,7-dibenzhydrylidenepentathiepane |
InChI |
InChI=1S/C28H20S5/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-28(30-32-33-31-29-27)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
AFKXLOXXUVGXFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=C(C3=CC=CC=C3)C4=CC=CC=C4)SSSSS2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


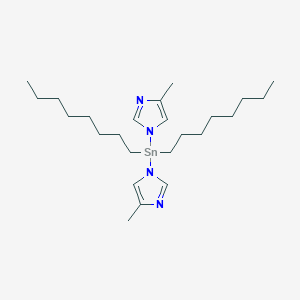
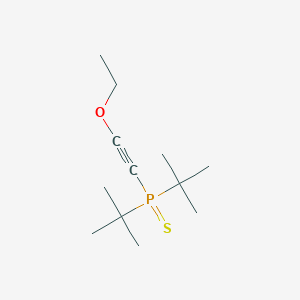
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)


![1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14308207.png)


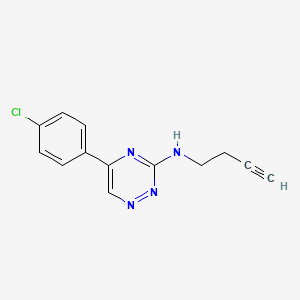
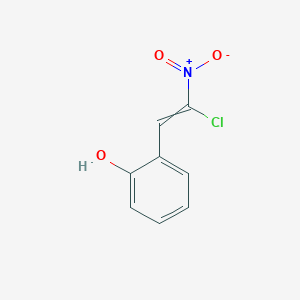
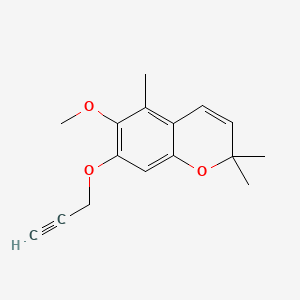
![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)
